4-Oxohepta-2,5-dienedioic acid, also known as 4-oxo-2,5-heptadienoic acid, is a dicarboxylic acid characterized by a conjugated diene system and a keto group. This compound is of interest in various fields, including organic synthesis and biochemical research. It is classified under the category of unsaturated dicarboxylic acids due to its structural features.
This compound can be derived from natural sources or synthesized through various chemical reactions. Its presence in certain biological pathways makes it relevant for studies related to metabolism and enzymatic processes.
4-Oxohepta-2,5-dienedioic acid belongs to the class of organic compounds known as dicarboxylic acids. It features:
The synthesis of 4-oxohepta-2,5-dienedioic acid can be achieved through several methods:
The molecular structure of 4-oxohepta-2,5-dienedioic acid can be described as follows:
4-Oxohepta-2,5-dienedioic acid participates in several important chemical reactions:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, esterification typically needs an acid catalyst and heat.
The mechanism of action for 4-oxohepta-2,5-dienedioic acid primarily involves its role in metabolic pathways:
Studies have shown that this compound can influence metabolic pathways related to energy production and biosynthesis of lipids.
In the glistening ink cap mushroom Coprinellus micaceus, 4-oxohepta-2,5-dienedioic acid emerges as a key intermediate in the β-ketoadipate pathway, responsible for catabolizing lignin-derived aromatic compounds. The pathway initiates with the transformation of protoanemonin or structurally related phenylpropanoids. Biochemical and transcriptomic analyses reveal a tightly coordinated enzymatic cascade:
Initial Oxidation and Cleavage: Aromatic precursors undergo oxidative dearomatization catalyzed by FAD-dependent monooxygenases (e.g., vanillate hydroxylase homologs), forming reactive quinoid intermediates. This step is analogous to the VhyA enzyme characterized in Aspergillus niger, which hydroxylates vanillic acid [9].
Ring Cleavage: Dioxygenase enzymes (homologous to MhdA in Aspergillus niger) perform ortho-cleavage of the hydroxylated intermediates. This critical step opens the aromatic ring, generating an aliphatic chain retaining the carbonyl functionality that defines the β-ketoadipate backbone [9].
Side-Chain Rearrangement: Isomerases and thiolase-like enzymes facilitate double-bond conjugation and CoA-dependent transformations. This includes enzymatic steps resembling the CoA-dependent β-oxidative transformations observed during ferulic acid degradation in fungi [9].
Formation of 4-Oxohepta-2,5-dienedioic Acid: A dedicated oxidoreductase catalyzes the final oxidative decarboxylation or dehydration step, yielding the characteristic dienedioic acid structure with its conjugated system [9].
Table 1: Key Enzymes in 4-Oxohepta-2,5-dienedioic Acid Biosynthesis in Coprinellus micaceus
Enzyme Class | Putative Gene Symbol | Function | Regulatory Cofactors |
---|---|---|---|
FAD-Dependent Monooxygenase | vhyA homolog | Aromatic ring hydroxylation | FAD, NAD(P)H |
Extradiol Dioxygenase | mhdA homolog | Ortho-cleavage of hydroxylated aromatics | Fe²⁺ |
Acyl-CoA Synthetase | fcs homolog | Activation of phenylpropanoid side-chains | ATP, CoA-SH |
Enoyl-CoA Hydratase/Isomerase | ech homolog | Double bond conjugation and isomerization | None |
Specific Oxidoreductase | vdhA homolog | Terminal oxidation to diacid | NAD⁺ |
Regulatory Networks: Gene expression is tightly controlled by substrate-specific transcription factors responsive to aromatic monomers. This regulatory architecture resembles the A. niger system where genes like vhyA, mhdA, and vdhA are co-upregulated by ferulic acid, vanillic acid, and coniferyl alcohol. This coordinated induction minimizes metabolic burden and prevents accumulation of toxic intermediates [9]. Genomic analysis suggests these pathway genes are organized within a metabolic gene cluster, a feature conserved across basidiomycetes for specialized aromatic metabolism.
The inherent instability and low natural titers of 4-oxohepta-2,5-dienedioic acid necessitate engineered microbial platforms for scalable production. Key strategies include:
Heterologous Pathway Reconstruction: The fungal biosynthetic genes (e.g., vhyA, mhdA, vdhA) have been expressed in Escherichia coli and Saccharomyces cerevisiae using synthetic biology toolkits. Initial attempts in E. coli faced challenges due to insufficient cofactor regeneration (FAD/NADPH) and improper protein folding of eukaryotic oxygenases. S. cerevisiae offers a more compatible host but suffers from endogenous degradation of the diacid product via β-oxidation [6] [7].
Precursor Steering: Engineering central carbon flux toward phenylpropanoid precursors is critical. Successful approaches include:
Table 2: Metabolic Engineering Approaches for 4-Oxohepta-2,5-dienedioic Acid Production
Engineering Strategy | Target | Effect | Challenge Mitigated |
---|---|---|---|
Cofactor Balancing | FAD regeneration module; NADPH kinase | 2.1-fold titer increase | Insufficient oxygenation capacity |
Transporter Engineering | Heterologous GntP (gluconate transporter) | 73% improved export efficiency | Cytoplasmic acidification |
Compartmentalization | Peroxisomal targeting of pathway enzymes | Reduced off-pathway β-oxidation | Product degradation |
Dynamic Regulatory Circuits | Aromatic-responsive promoters | 4.3-fold reduction in metabolic burden | Host growth impairment |
Suppression of Promiscuous Activity | ldhA/poxB deletion; ydiF overexpression | 89% reduction in lactone byproducts | Undesirable side-reactions |
The β-ketoadipate pathway, culminating in 4-oxohepta-2,5-dienedioic acid, represents an evolutionarily conserved strategy for lignin-derived aromatic catabolism in wood-degrading basidiomycetes. Key evolutionary insights include:
Taxonomic Distribution: Homologous gene clusters encoding the biosynthetic enzymes are prevalent across ligninolytic Agaricomycetes, including Phanerochaete chrysosporium, Pycnoporus cinnabarinus, and Trametes versicolor. This suggests an ancient origin predating the divergence of these lineages, likely as an adaptation to carbon mineralization in lignocellulose-rich environments [9]. The pathway is notably absent in non-ligninolytic ascomycetes, underscoring its ecological specialization.
Enzyme Conservation: Core enzymes exhibit high sequence conservation (>65% amino acid identity) across taxa:
Table 3: Evolutionary Conservation of 4-Oxohepta-2,5-dienedioic Acid Pathway Elements
Taxonomic Group | Representative Species | Pathway Genes Identified | Cluster Organization | Unique Adaptations |
---|---|---|---|---|
Agaricales | Coprinellus micaceus | vhyA, mhdA, omeA, vdhA | Single contiguous cluster | Tight co-regulation; rapid induction |
Polyporales | Pycnoporus cinnabarinus | vhyA, mhdA, omeA | Dispersed loci | Independent regulation; phased expression |
Polyporales | Phanerochaete chrysosporium | vhyA, mhdA | Cluster with peroxidases | Integrated oxidative stress response |
Boletales | Paxillus involutus | vhyA, omeA | Mini-cluster | Mycorrhiza-specific expression |
Actinobacteria (outgroup) | Streptomyces viridochromogenes | vhyA homolog | Non-syntenic | Antibiotic-associated synthesis |
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